Oglemilast

Catalog No.
S537990
CAS No.
778576-62-8
M.F
C20H13Cl2F2N3O5S
M. Wt
516.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oglemilast

CAS Number

778576-62-8

Product Name

Oglemilast

IUPAC Name

N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide

Molecular Formula

C20H13Cl2F2N3O5S

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GRC 3886, GRC-3886, GRC3886, oglemilast

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

The exact mass of the compound Oglemilast is 514.9921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oglemilast (also known as GRC 3886) is a potent, second-generation, orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme class critical for regulating intracellular cyclic adenosine monophosphate (cAMP) and modulating inflammatory responses. Developed for inflammatory airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), it exhibits high selectivity for the PDE4 enzyme family. This positions it as a key tool compound for investigating cAMP-mediated pathways in immune cells and exploring therapeutic hypotheses where targeted anti-inflammatory action is required.

While compounds like Roflumilast and Apremilast also target PDE4, they are not direct substitutes for Oglemilast in a research setting. Subtle but critical differences in potency and selectivity against the four PDE4 subtypes (A, B, C, and D) dictate downstream biological effects and, importantly, the side-effect profile. For instance, the relative inhibition of PDE4B versus PDE4D is strongly linked to the therapeutic window, influencing the potential for emetic side effects. Furthermore, selectivity against other PDE families (e.g., PDE1-3, 5-7) is a key differentiator, as off-target inhibition can introduce confounding variables in experimental models. Therefore, selecting a specific inhibitor like Oglemilast is a deliberate choice to probe a distinct efficacy and selectivity profile, ensuring that experimental outcomes are attributable to a precise mechanism of action rather than a generalized class effect.

High Potency on Key Inflammatory PDE4 Subtypes B and D

Oglemilast demonstrates potent, low-nanomolar inhibition of the primary inflammatory PDE4 subtypes, PDE4B and PDE4D. Its inhibitory concentration (IC50) is 2.5 nM for PDE4B and 1.7 nM for PDE4D. This potency is comparable to the benchmark second-generation inhibitor Roflumilast, which has reported IC50 values of 0.84 nM for PDE4B and 0.68 nM for PDE4D. This establishes Oglemilast as a highly potent tool for studies targeting these key enzyme isoforms.

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataPDE4B: 2.5 nM; PDE4D: 1.7 nM
Comparator Or BaselineRoflumilast: PDE4B: 0.84 nM; PDE4D: 0.68 nM
Quantified DifferenceComparable low-nanomolar potency against key inflammatory subtypes.
ConditionsIn vitro biochemical enzyme inhibition assays.

This high potency ensures effective target engagement at low concentrations, making it a cost-effective and precise tool for in vitro and cell-based inflammatory models.

Exceptional Pan-Family Selectivity Minimizes Off-Target Confounding Variables

A critical procurement differentiator for a chemical probe is its selectivity. Oglemilast exhibits exceptionally high selectivity for the PDE4 family over all other PDE families (PDE1–3, 5–11). It was found to be over 7,000-fold more selective for PDE4 than for other PDE enzymes. This level of selectivity is crucial for ensuring that observed biological effects are due to specific PDE4 inhibition and not confounding interactions with other cAMP or cGMP signaling pathways, a risk present with less selective inhibitors.

Evidence DimensionSelectivity Ratio (IC50 Other PDEs / IC50 PDE4)
Target Compound Data>7,000-fold
Comparator Or BaselineOther PDE families (PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11)
Quantified DifferenceSignificantly higher selectivity for PDE4, minimizing potential for off-target pathway modulation.
ConditionsIn vitro enzymatic assays across multiple human recombinant PDE families.

For researchers needing to isolate the PDE4 pathway, this high selectivity reduces the risk of misleading data and enhances experimental reproducibility by eliminating off-target variables.

Demonstrated Anti-Inflammatory Activity in Functional Human Cell-Based Assays

Beyond enzymatic activity, Oglemilast demonstrates functional efficacy in a complex, physiologically relevant system. In human whole blood assays, it inhibited lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α with an IC50 value of 190 nM. This confirms that its high enzymatic potency translates into effective anti-inflammatory action in a cellular context that includes plasma protein binding and cell membrane permeability, factors that can diminish the activity of other compounds. This performance provides a key functional benchmark for its use in cellular immunology research.

Evidence DimensionFunctional Anti-Inflammatory Potency (IC50)
Target Compound Data190 nM
Comparator Or BaselineLPS-induced TNF-α production
Quantified DifferencePotent inhibition of a key pro-inflammatory cytokine in a human translational model.
ConditionsEx vivo human whole blood assay.

This provides procurement justification for researchers who require a compound with proven functional efficacy in a complex biological matrix, not just purified enzyme activity.

High-Specificity Probing of the PDE4 Signaling Pathway in Immune Cells

Due to its >7,000-fold selectivity for the PDE4 family, Oglemilast is the right choice for studies designed to isolate the specific role of PDE4 in inflammatory signaling. Its use minimizes the risk that results are contaminated by off-target effects on other phosphodiesterases, a critical requirement for generating clean, publishable data on pathway-specific mechanisms.

Preclinical Modeling of Respiratory Inflammation

With proven potent inhibition of PDE4B and PDE4D—the key subtypes implicated in respiratory inflammation—Oglemilast is well-suited for in vivo and ex vivo models of COPD and asthma. Its demonstrated ability to inhibit inflammatory cell infiltration in animal models supports its use as a reference compound in these disease areas.

Translational Studies Requiring a Functionally Active Inhibitor

Oglemilast's confirmed ability to potently inhibit TNF-α production in human whole blood assays (IC50 of 190 nM) makes it a reliable tool for translational research. This evidence provides confidence that the compound will be effective in complex cellular systems, such as primary cell cultures or ex vivo tissue models, where target engagement in a physiological environment is essential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

514.9921034 Da

Monoisotopic Mass

514.9921034 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67GXQ6WCC6

Other CAS

778576-62-8

Wikipedia

Oglemilast

Dates

Last modified: 08-15-2023
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
2: Enefer S. Inflammation 2005 - Seventh World Congress. Highlights I. IDrugs.

Explore Compound Types